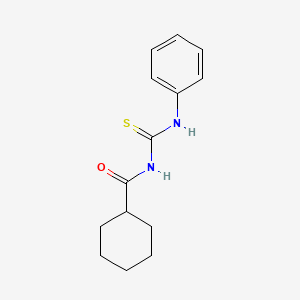

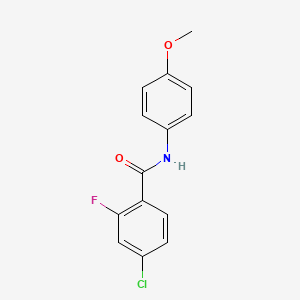

![molecular formula C17H15FN2O B5859726 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that was prepared by a reaction between tryptamine and flurbiprofen, applying N, N’ -Dicyclohexylcarbodiimide, as a coupling agent . The obtained new amide has a fragment similar to Brequinar, a compound used in SARS-CoV-2 treatment trials .

Synthesis Analysis

The synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves a reaction between tryptamine and flurbiprofen, using N, N’ -Dicyclohexylcarbodiimide as a coupling agent . This method is part of a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is characterized by the presence of an indole ring, a benzamide group, and a fluorine atom . The compound has a fragment similar to Brequinar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide include the coupling of tryptamine and flurbiprofen using N, N’ -Dicyclohexylcarbodiimide . This is part of a Fischer indolisation–indole N-alkylation sequence .Applications De Recherche Scientifique

SARS-CoV-2 Treatment Research

This compound has been identified as having a fragment similar to Brequinar, a known inhibitor of human dihydroorotate dehydrogenase (DHODH), which is used in clinical trials for the treatment of SARS-CoV-2 . The inhibition of DHODH is associated with immunosuppressant, antiproliferative, and antimalarial activities, making this compound a potential candidate for further research in antiviral therapies.

Anti-Inflammatory Applications

The synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves flurbiprofen, a compound with anti-inflammatory properties . This suggests potential applications in the development of new anti-inflammatory agents, especially considering the biphenyl substituent known for its biological activity.

Analgesic and Antipyretic Effects

Flurbiprofen, which is part of the synthesis pathway of this compound, also exhibits analgesic and antipyretic effects . Research into the analgesic and antipyretic applications of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide could lead to the development of new pain management and fever-reducing medications.

Anticancer Potential

Indole derivatives, which include the indol-3-yl moiety present in this compound, are known to possess anticancer activities . This opens up avenues for research into the use of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in cancer treatment, particularly in the design of new chemotherapeutic agents.

Neuroprotective Properties

Research has shown that certain indole derivatives can activate TrkB receptors, which are involved in the survival and function of neurons . This suggests that 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide could be explored for its neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial and Antitubercular Activities

The indole core structure is associated with a broad spectrum of biological activities, including antimicrobial and antitubercular effects . This compound could be investigated for its efficacy against various bacterial infections, including tuberculosis.

Orientations Futures

The future directions for the study of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide could involve further exploration of its potential therapeutic applications, given its similarity to Brequinar, a compound used in SARS-CoV-2 treatment trials . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its physical and chemical properties.

Mécanisme D'action

Target of Action

The primary target of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is believed to be dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibitors of DHODH have been found to have immunosuppressant, antiproliferative, and antimalarial activities .

Mode of Action

The compound interacts with its target, DHODH, by inhibiting its activity. This inhibition disrupts the synthesis of pyrimidines, thereby affecting the replication of DNA and RNA in cells

Biochemical Pathways

The inhibition of DHODH affects the de novo synthesis pathway of pyrimidines. This disruption can lead to a decrease in the production of DNA and RNA, affecting cell proliferation and immune response . The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a decrease in cell proliferation due to the reduced availability of pyrimidines for DNA and RNA synthesis . This could potentially lead to antiproliferative effects, which could be beneficial in the treatment of conditions characterized by excessive cell proliferation, such as cancer.

Propriétés

IUPAC Name |

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMNQLUGKXPQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

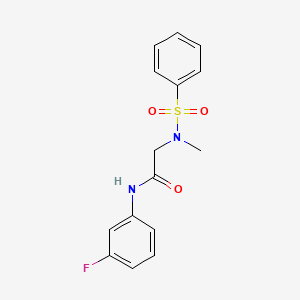

![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)

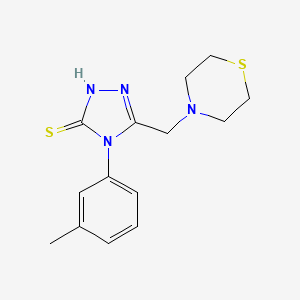

![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)

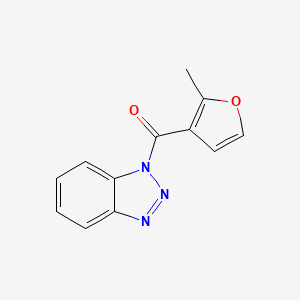

![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)

![2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5859682.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)

![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)

![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)

![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)